![molecular formula C9H7ClF3NO2 B068845 N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-36-1](/img/structure/B68845.png)
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as N-CF3-Phenylacetamide, is a synthetic molecule with a wide range of applications in scientific research. It is a white to off-white powder with a melting point of 70-73°C and a boiling point of 171-173°C. N-CF3-Phenylacetamide is used in a variety of laboratory experiments, including as a reagent for organic synthesis, as a ligand for transition metal complexes, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
New powder diffraction data of some derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide—New potential pesticides : This study characterizes several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds are identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides : This research also explores derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide. These derivatives are potential pesticides, characterized using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2011).
Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes : This study investigates the metabolism of various chloroacetamide herbicides, which are structurally related to N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide. It highlights the metabolic pathways and potential health implications of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Mecanismo De Acción
Target of Action
The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as Triflumuron, is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is synthesized from N-acetylglucosamine, a derivative of glucose. Triflumuron inhibits this process, leading to an inability to form a proper exoskeleton .
Pharmacokinetics
The absorption, distribution, and excretion of Triflumuron have been studied in rats . Oral absorption of Triflumuron was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . The radioactivity was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .
Result of Action
The result of Triflumuron’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during molting. This leads to the death of the insect, providing effective pest control .
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOBXWNWKZLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371516 | |
| Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-36-1 | |
| Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



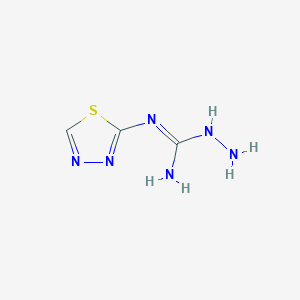
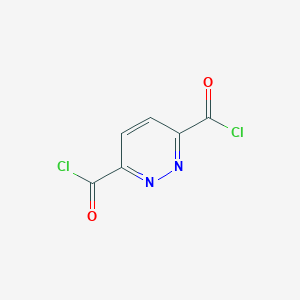
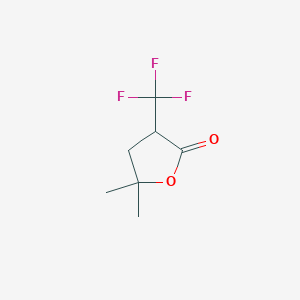


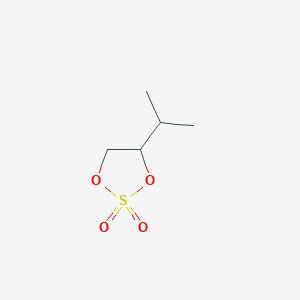




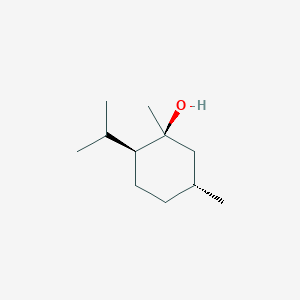

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)
